Cas no 244205-40-1 ((2-Bromophenyl)boronic acid)

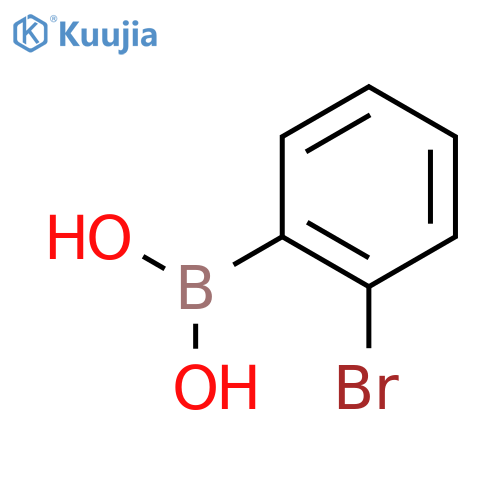

(2-Bromophenyl)boronic acid structure

商品名:(2-Bromophenyl)boronic acid

(2-Bromophenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromophenylboronic acid

- AKOS BRN-0929

- O-BROMOPHENYLBORONIC ACID

- RARECHEM AH PB 0074

- 2-Bromophenylboronic

- 2-Bromophenylboronic Acid (contains varying amounts of Anhydride)

- (2-Bromophenyl)boronic acid

- 2-Bromo benzene boronic acid

- o-bromo-phenylboronic acid

- ortho-bromophenylboronic acid

- 2-Bromobenzeneboronic Acid (contains varying amounts of Anhydride)

- Boronicacid, (2-bromophenyl)- (9CI)

- STR05584

- DTXSID90378346

- B2889

- SY032663

- 2-bromophenyl boronic acid

- 2-bromo phenyl boronic acid

- bromobenzeneboronic acid

- 2-Bromophenylboronic acid, >=95.0%

- RB2088

- HY-W000903

- AC-24784

- MFCD01114672

- 244205-40-1

- EN300-117473

- Boronic acid, (2-bromophenyl)-

- PLVCYMZAEQRYHJ-UHFFFAOYSA-N

- SCHEMBL150114

- BCP11801

- NCGC00249483-01

- (2-bromophenyl)boronicAcid

- AKOS002678248

- 2-bromo-phenyl boronic acid

- Z1269235915

- A5031

- AB08325

- AM20060964

- 2-Bromophenylboronicacid

- CS-W000903

- FT-0611529

- J-508537

- 2-Bromobenzeneboronic Acid

- 2-Bromophenylboronic Acid,98%

- (2-Bromophenyl)boronic Acid; 2-Bromophenylboronic Acid; o-Bromophenylboronic Acid

- BBL101849

- DB-009501

- STL555646

-

- MDL: MFCD01114672

- インチ: 1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H

- InChIKey: PLVCYMZAEQRYHJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=CC(=C1B(O)O)Br

- BRN: 8542615

計算された属性

- せいみつぶんしりょう: 199.96400

- どういたいしつりょう: 199.964

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色またはクリーム色固体

- 密度みつど: 1.6700

- ゆうかいてん: 113 °C (lit.)

- ふってん: 329.2±44.0 °C at 760 mmHg

- フラッシュポイント: 152.9±28.4 °C

- 屈折率: 1.598

- すいようせい: Soluble in methanol. Slightly soluble in water.

- PSA: 40.46000

- LogP: 0.12890

- ようかいせい: 未確定

(2-Bromophenyl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- リスク用語:R22; R36/37/38

(2-Bromophenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2-Bromophenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1027043-100g |

(2-Bromophenyl)boronic acid |

244205-40-1 | 98% | 100g |

¥1299 | 2023-04-14 | |

| eNovation Chemicals LLC | D493051-10g |

2-Bromophenylboronic acid |

244205-40-1 | >97% | 10g |

$200 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B853A-5g |

(2-Bromophenyl)boronic acid |

244205-40-1 | 98% | 5g |

¥66.0 | 2023-04-08 | |

| Enamine | EN300-117473-5.0g |

(2-bromophenyl)boronic acid |

244205-40-1 | 95% | 5g |

$37.0 | 2023-06-08 | |

| Chemenu | CM136928-500g |

2-Bromophenylboronic acid |

244205-40-1 | 95%+ | 500g |

$556 | 2024-07-28 | |

| TRC | B686945-50g |

2-Bromophenylboronic Acid |

244205-40-1 | 50g |

$ 822.00 | 2023-09-08 | ||

| ChemScence | CS-W000903-25g |

(2-Bromophenyl)boronic acid |

244205-40-1 | 99.92% | 25g |

$45.0 | 2022-04-27 | |

| Apollo Scientific | OR10387-25g |

2-Bromobenzeneboronic acid |

244205-40-1 | 98% | 25g |

£33.00 | 2025-02-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106988-5g |

(2-Bromophenyl)boronic acid |

244205-40-1 | 97% | 5g |

¥50.90 | 2023-09-04 | |

| Alichem | A019064776-250g |

2-Bromophenylboronic acid |

244205-40-1 | 95% | 250g |

$601.68 | 2023-09-02 |

(2-Bromophenyl)boronic acid 関連文献

-

Hikaru Fujita,Haoyu Jing,Michael Krayer,Srinivasarao Allu,Gorre Veeraraghavaiah,Zhiyuan Wu,Jianbing Jiang,James R. Diers,Nikki Cecil M. Magdaong,Amit K. Mandal,Arpita Roy,Dariusz M. Niedzwiedzki,Christine Kirmaier,David F. Bocian,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2019 43 7209

-

Ramadan A. Mekheimer,Mariam A. Al-Sheikh,Hanadi Y. Medrasi,Kamal U. Sadek RSC Adv. 2020 10 19867

-

Gaurav Raina,Prakash Kannaboina,Nagaraju Mupparapu,Sushil Raina,Qazi Naveed Ahmed,Parthasarathi Das Org. Biomol. Chem. 2019 17 2134

-

Tran Quang Hung,Tuan Thanh Dang,Julia Janke,Alexander Villinger,Peter Langer Org. Biomol. Chem. 2015 13 1375

244205-40-1 ((2-Bromophenyl)boronic acid) 関連製品

- 68572-87-2(9-Phenanthreneboronic Acid)

- 4612-26-4(1,4-Phenylenediboronic acid)

- 164461-18-1(Pyren-1-ylboronic Acid)

- 100622-34-2(9-Anthraceneboronic acid)

- 13922-41-3(1-Naphthylboronic acid)

- 4612-28-6(1,3-benzenediboronicacid)

- 98-80-6(Phenylboronic acid)

- 141981-64-8(2-Anthraceneboronic Acid)

- 5720-05-8(4-Methylbenzeneboronic Acid)

- 32316-92-0(2-Naphthylboronic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:244205-40-1)2-溴苯硼酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:244205-40-1)(2-Bromophenyl)boronic acid

清らかである:99%

はかる:500g

価格 ($):373.0